Product packaging for 2-(Butylthio)-1-(p-tolyl)ethan-1-one(Cat. No.:)

2-(Butylthio)-1-(p-tolyl)ethan-1-one

Cat. No.: B13642341
M. Wt: 222.35 g/mol
InChI Key: VRRHDJWHWCMFQV-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-(p-tolyl)ethan-1-one (CAS 1157302-44-7) is a high-purity organic compound featuring a ketone group linked to a para-methylphenyl ring and a butylthio chain. With a molecular formula of C 13 H 18 OS and a molecular weight of 222.35 , this ketone sulfide is supplied with a typical purity of 98% . This compound is designed for research applications, particularly as a valuable synthetic intermediate or building block in organic and medicinal chemistry. The structure, which incorporates a sulfur atom, is of significant interest in the development of novel bioactive molecules. In medicinal chemistry, the replacement of an oxygen atom with sulfur (bioisosterism) can profoundly alter a compound's electron distribution, polarity, and metabolic profile, thereby modifying its pharmacological activity . Researchers can utilize this chemical to develop new derivatives for various investigations. Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18OS B13642341 2-(Butylthio)-1-(p-tolyl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-butylsulfanyl-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C13H18OS/c1-3-4-9-15-10-13(14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

VRRHDJWHWCMFQV-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Methodologies for 2 Butylthio 1 P Tolyl Ethan 1 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(Butylthio)-1-(p-tolyl)ethan-1-one, two primary disconnections are logical.

The most evident disconnection is at the carbon-sulfur (C-S) bond. This bond can be formed by reacting a sulfur-based nucleophile with a carbon-based electrophile, or vice-versa. This leads to two precursor fragments: a butyl thiol derivative (nucleophile) and a p-tolyl ethanone (B97240) derivative functionalized with a leaving group at the alpha-position (electrophile).

A second approach involves disconnecting the Cα-Cβ bond of an α,β-unsaturated ketone precursor. This suggests that the target molecule could be synthesized via the addition of a thiol to an activated alkene, such as 1-(p-tolyl)prop-2-en-1-one (p-tolyl vinyl ketone).

These two disconnections form the basis for the primary synthetic strategies discussed herein: nucleophilic substitution and conjugate addition reactions.

Precursor Synthesis Routes for p-Tolylacetyl Chloride Equivalents

The synthesis of the electrophilic partner, an equivalent of p-tolylacetyl chloride, is crucial. The most common precursor for nucleophilic substitution strategies is an α-haloketone, such as 2-bromo-1-(p-tolyl)ethan-1-one.

Synthesis of 2-bromo-1-(p-tolyl)ethan-1-one: This intermediate can be synthesized from p-tolylacetic acid. The acid itself, 2-(p-tolyl)acetic acid, can be prepared via various classical methods. bldpharm.comsigmaaldrich.com The carboxylic acid is then converted to its acyl chloride, p-tolylacetyl chloride, using standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. chemguide.co.ukchemguide.co.ukyoutube.comwikipedia.org The resulting acyl chloride can then be subjected to conditions that lead to α-bromination. A more direct route involves the bromination of 1-(p-tolyl)ethanone.

For Michael addition and thiol-ene strategies, the required precursor is an α,β-unsaturated ketone.

Synthesis of 1-(p-tolyl)prop-2-en-1-one (p-Tolyl Vinyl Ketone): Aryl vinyl ketones can be prepared through several methods. One common approach is the Mannich reaction, involving the reaction of the parent ketone (1-(p-tolyl)ethanone) with formaldehyde (B43269) and a secondary amine (like diethylamine) to form a Mannich base. wikipedia.org Subsequent heating of the Mannich base salt leads to elimination, yielding the desired vinyl ketone. wikipedia.org

Precursor Synthesis Routes for Butyl Thiol Derivatives

The sulfur nucleophile, 1-butanethiol (B90362) (butyl mercaptan), is a key precursor. nih.govsigmaaldrich.com It is a volatile liquid known for its strong, unpleasant odor. chemicalbook.com

Synthesis from Alkyl Halides: A widely used laboratory and industrial method involves the reaction of an alkyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, with thiourea. prepchem.compearson.com This reaction proceeds via a nucleophilic substitution to form a stable, crystalline S-alkylisothiouronium salt. This salt is then hydrolyzed, typically with a base like sodium hydroxide, to yield the corresponding thiol. prepchem.compearson.com This two-step process is often preferred because it avoids the direct use of odorous and volatile thiols in the initial step and minimizes the formation of dialkyl sulfide (B99878) byproducts.

Alternative Methods: Other synthetic routes include the free-radical catalyzed addition of hydrogen sulfide to 1-butene, a method often employed commercially. chemicalbook.comhmdb.ca

Carbon-Sulfur Bond Formation Strategies in this compound Synthesis

The formation of the C-S bond is the pivotal step in the synthesis of the target molecule. Several strategies can be employed, each with its own mechanistic pathway.

Nucleophilic Substitution Approaches

This strategy is one of the most direct methods for synthesizing α-thio ketones. It involves the reaction of a thiolate nucleophile with an α-haloketone electrophile. up.ac.za The reactivity of halogens alpha to a carbonyl group is significantly enhanced towards nucleophilic substitution compared to simple alkyl halides. nih.govyoutube.com

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. pearson.com First, 1-butanethiol is deprotonated using a suitable base (e.g., sodium hydroxide, sodium ethoxide) to generate the more nucleophilic butanethiolate anion. This anion then attacks the electrophilic α-carbon of 2-bromo-1-(p-tolyl)ethan-1-one, displacing the bromide leaving group in a single concerted step to form the final product, this compound.

Table 1: Nucleophilic Substitution for this compound Synthesis
Nucleophile PrecursorElectrophile PrecursorTypical BaseTypical SolventMechanism
1-Butanethiol2-Bromo-1-(p-tolyl)ethan-1-oneSodium Hydroxide (NaOH)Ethanol (B145695)Sₙ2
1-Butanethiol2-Chloro-1-(p-tolyl)ethan-1-oneSodium Ethoxide (NaOEt)EthanolSₙ2

Michael Addition Strategies to α,β-Unsaturated Ketones

The thia-Michael addition is a conjugate 1,4-addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated ketone. researchgate.netacsgcipr.org This atom-economical reaction is a powerful tool for C-S bond formation. mdpi.comsrce.hr

In this approach, 1-butanethiol adds to 1-(p-tolyl)prop-2-en-1-one. The reaction is typically catalyzed by a weak base (like triethylamine) or a Lewis base. nih.gov The base deprotonates the thiol to form a thiolate anion, which then attacks the β-carbon of the enone. nih.gov The resulting enolate intermediate is then protonated, either by the solvent or by another thiol molecule, to yield the final product. This method is highly efficient and proceeds under mild conditions. nih.gov

Table 2: Michael Addition for this compound Synthesis
Michael DonorMichael AcceptorTypical CatalystTypical SolventMechanism
1-Butanethiol1-(p-tolyl)prop-2-en-1-oneTriethylamine (Et₃N)Tetrahydrofuran (THF)Base-catalyzed 1,4-conjugate addition
1-Butanethiol1-(p-tolyl)prop-2-en-1-oneDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Dichloromethane (DCM)Base-catalyzed 1,4-conjugate addition

Thiol-Ene Click Chemistry Applications

The thiol-ene reaction is a powerful click chemistry reaction that involves the addition of a thiol across a double bond. wikipedia.org When applied to this synthesis, it typically proceeds via a free-radical mechanism, initiated by light (photoinitiation) or a radical initiator (thermal initiation). chem-station.comradtech.orgnih.gov

The process begins with the generation of a thiyl radical (BuS•) from 1-butanethiol by a radical initiator. This thiyl radical then adds to the double bond of 1-(p-tolyl)prop-2-en-1-one. This addition occurs in an anti-Markovnikov fashion, with the radical adding to the terminal carbon of the vinyl group to form a more stable carbon-centered radical alpha to the carbonyl group. This carbon radical then abstracts a hydrogen atom from another molecule of 1-butanethiol, propagating the radical chain and forming the desired this compound product. wikipedia.org

Table 3: Thiol-Ene Reaction for this compound Synthesis
Thiol ComponentEne ComponentInitiation MethodTypical ConditionsMechanism
1-Butanethiol1-(p-tolyl)prop-2-en-1-onePhotoinitiator (e.g., DMPA)UV light, room temperatureFree-radical chain reaction
1-Butanethiol1-(p-tolyl)prop-2-en-1-oneThermal Initiator (e.g., AIBN)Heat (e.g., 70-80 °C)Free-radical chain reaction

Transition Metal-Catalyzed Coupling Reactions

The formation of the carbon-sulfur (C-S) bond in this compound is a prime candidate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing thioethers. thieme-connect.com These reactions offer a significant advantage over traditional methods like SNAr, as they are not limited to electron-poor substrates. thieme-connect.com The synthesis of α-arylthio ketones, such as the target compound, can be envisioned through the coupling of an α-halo-p-tolyl-ethanone with butanethiol or its corresponding thiolate.

Several transition metals, including palladium, copper, and nickel, are commonly employed to catalyze such C-S bond formations. researchgate.net Palladium-catalyzed reactions, often under Buchwald-Hartwig conditions, are highly effective for coupling thiols with aryl or vinyl halides. acsgcipr.orgrsc.org Copper-catalyzed Ullmann-type couplings have a long history and have been refined to proceed at lower temperatures with the use of appropriate ligands. thieme-connect.com More recently, there has been a focus on developing more sustainable methods using earth-abundant and less toxic metals like nickel and iron. researchgate.netacsgcipr.org These catalysts can effectively mediate the coupling of aryl halides with a wide range of aliphatic thiols. thieme-connect.com

Another innovative approach involves the decarbonylative coupling of thioesters, where a transition metal catalyst, such as palladium or nickel, facilitates the formation of a thioether from a thioester precursor. thieme-connect.comresearchgate.net This strategy provides an alternative route that avoids the direct use of potentially malodorous thiols. acsgcipr.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Effects on this compound Formation

The solvent plays a crucial role in thioetherification reactions, influencing reactant solubility, catalyst stability, and reaction rates. nih.gov In the context of forming this compound, the choice of solvent can significantly impact the reaction's efficiency.

Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are often effective for transition metal-catalyzed cross-coupling reactions. nih.gov These solvents can help to solubilize the reactants and stabilize charged intermediates that may form during the catalytic cycle. For instance, in a study on thioetherification, MeCN was found to provide a good balance between reaction rate and ease of product isolation. nih.gov The polarity of the solvent can directly affect the redox properties of the thioether product, with solvent dipolarity and polarizability being dominant factors. nih.gov

The selection of a solvent also has implications for green chemistry. Efforts are being made to replace traditional dipolar aprotic solvents with more environmentally benign alternatives. acsgcipr.org For some thioether syntheses, reactions can even be performed under solvent-free conditions, which offers significant environmental and economic advantages. organic-chemistry.org

Table 1: Influence of Solvent on a Representative Thioetherification Reaction

EntrySolventConversion to Product (%)Key Observation
1DMSO15Significant byproduct formation observed. nih.gov
2MeCN26Improved conversion with some byproduct. nih.gov
3Toluene (B28343)VariableCommonly used in Cu-catalyzed hydrothiolation. acs.org
4DCMUp to 99%Effective for certain Cu-catalyzed S-benzylation reactions. chemrevlett.com

Catalyst Selection and Loadings for Specific Synthetic Pathways

The choice of catalyst and its loading are paramount for the successful synthesis of this compound. The catalyst's performance is dictated by the metal center and the associated ligands, which influence its activity, stability, and selectivity. acsgcipr.orgyoutube.com

For C-S cross-coupling reactions, palladium complexes with bulky electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are often highly effective. acsgcipr.org Copper-based catalysts, frequently used in Ullmann and Chan-Lam couplings, often require N- or O-donor ligands to facilitate the reaction. thieme-connect.comias.ac.in Nickel catalysts have emerged as a cost-effective alternative to palladium for coupling reactions involving less reactive aryl chlorides. thieme-connect.com

The catalyst loading is typically optimized to be as low as possible to minimize cost and residual metal contamination in the final product, without compromising the reaction rate and yield. Loadings can range from as low as 0.1 mol% to 10 mol%, depending on the reactivity of the substrates and the efficiency of the catalytic system. acs.org

Table 2: Comparison of Catalyst Systems for Thioether Synthesis

Catalyst SystemMetalTypical SubstratesAdvantagesReferences
Pd complexes with phosphine ligandsPalladiumAryl halides/triflates and thiolsHigh activity and broad substrate scope. acsgcipr.orgrsc.org
Cu(I) salts with N-containing ligandsCopperAryl halides and thiols (Ullmann-type)Lower cost, sustainable. thieme-connect.comresearchgate.net
Ni complexes with phosphine or carbene ligandsNickelAryl chlorides/triflates and thiolsCost-effective, good for less reactive substrates. thieme-connect.comresearchgate.net
Fe saltsIronAryl halides and thiolsAbundant, low toxicity, and inexpensive. acsgcipr.org

Temperature and Pressure Influences on Reaction Kinetics

Temperature is a critical parameter that directly influences the reaction kinetics of the synthesis. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts. researchgate.net For many transition metal-catalyzed coupling reactions, temperatures typically range from room temperature to around 140°C. rsc.org The optimal temperature must be determined experimentally to balance reaction speed with selectivity and stability. For instance, some nickel-catalyzed C-S cross-couplings can be performed under mild conditions with short reaction times. researchgate.net

Pressure is less commonly a critical variable for these types of liquid-phase reactions unless gaseous reactants are involved. Standard atmospheric pressure is usually sufficient. However, in specific cases, such as reactions involving volatile reagents or when trying to influence reaction equilibria, pressure might be adjusted.

Stereochemical Control in Analogous Chiral Thioether-Ketone Systems

While this compound itself is achiral, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogues, which could be created by introducing substituents on the ethyl chain. The development of asymmetric methods for the synthesis of α-thio ketones is an area of significant interest.

One approach to achieve stereocontrol is through the conjugate addition of a thiol to an α,β-unsaturated ketone precursor, catalyzed by a chiral catalyst. nih.gov For example, chiral lanthanide-based catalysts have been used for the asymmetric addition of thiols to cyclic enones, yielding enantioenriched thioethers. nih.gov However, this method can be challenging for sterically hindered substrates. nih.gov

Another strategy involves the cross-coupling of chiral starting materials. A stereocontrolled synthesis of α-amino-α′-alkoxy ketones has been demonstrated using a copper-catalyzed cross-coupling of amino acid thiol esters with chiral α-alkoxyalkylstannanes. nih.gov This reaction proceeds with complete retention of configuration at the stereocenters, highlighting the potential for high stereochemical fidelity in related C-S bond-forming reactions. nih.gov Such methodologies could be adapted for the asymmetric synthesis of α-thio ketones by employing chiral α-halo ketones or chiral thiol equivalents.

Chemical Reactivity and Transformation Studies of 2 Butylthio 1 P Tolyl Ethan 1 One

Electrophilic Aromatic Substitution Reactions on the p-Tolyl Moiety

The p-tolyl group of 2-(butylthio)-1-(p-tolyl)ethan-1-one is a substituted benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the directing effects of the two substituents already present on the ring: the methyl group (-CH₃) and the 2-(butylthio)ethanoyl group (-COCH₂SBu).

The methyl group is an activating substituent, meaning it increases the rate of EAS compared to benzene. masterorganicchemistry.comwpmucdn.com It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the acyl group (-COR) is a deactivating substituent, which slows down the rate of reaction. libretexts.orgorganicmystery.com This deactivation occurs because the carbonyl group withdraws electron density from the aromatic ring through resonance, making it less nucleophilic. masterorganicchemistry.com The acyl group is a meta-director. libretexts.orgorganicmystery.com

In the case of this compound, the two substituents have opposing effects. The activating methyl group directs incoming electrophiles to the ortho and para positions, while the deactivating acyl group directs them to the meta position. Generally, the activating group's influence is dominant in determining the position of substitution. msu.edu Since the para position is already occupied by the acyl group, electrophilic substitution is expected to occur primarily at the positions ortho to the methyl group (and meta to the acyl group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. total-synthesis.combyjus.com For instance, in a Friedel-Crafts acylation of a similar compound, toluene (B28343) (methylbenzene), with acetyl chloride, the para-substituted product is predominantly formed. quizlet.comlibretexts.org

Nucleophilic Additions to the Carbonyl Group of this compound

The carbonyl group (C=O) is a key reactive site in this compound, undergoing nucleophilic addition reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.

Reduction Reactions of the Ketone Functionality

The ketone functionality can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Grignard and Organolithium Reagent Additions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl carbon of ketones. This reaction is a fundamental carbon-carbon bond-forming method, leading to the formation of tertiary alcohols. The reaction proceeds through the nucleophilic attack of the carbanion-like alkyl group from the organometallic reagent on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated during aqueous workup.

Wittig and Related Olefination Reactions

The Wittig reaction transforms a ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). This reaction is a versatile method for forming carbon-carbon double bonds. The ylide attacks the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct.

α-Functionalization Reactions Adjacent to the Carbonyl Group

The presence of protons on the carbon atom alpha (α) to the carbonyl group allows for a variety of reactions that proceed through an enol or enolate intermediate.

Enolate Chemistry and Alkylation

The α-protons of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a strong base, such as lithium diisopropylamide (LDA), results in the deprotonation of the α-carbon to form an enolate. This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in an α-alkylation reaction. This process allows for the formation of a new carbon-carbon bond at the α-position.

Table of Mentioned Chemical Compounds

Halogenation at the α-Carbon

The α-carbon of this compound is susceptible to halogenation, a common reaction for ketones bearing α-hydrogens. This reaction can proceed under both acidic and basic conditions, leading to the substitution of one or both hydrogen atoms at the α-position with a halogen.

Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which is followed by tautomerization to form an enol intermediate. libretexts.org This enol then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). libretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For unsymmetrical ketones, halogenation in acidic media generally favors the more substituted α-carbon. wikipedia.org In the case of this compound, this would lead to the formation of 2-(Butylthio)-2-halo-1-(p-tolyl)ethan-1-one.

In contrast, under basic conditions, the reaction proceeds through the formation of an enolate ion. The presence of the electron-withdrawing thioether group can increase the acidity of the α-protons, facilitating enolate formation. The enolate then attacks the halogen. A key difference from the acid-catalyzed reaction is that the introduction of a halogen atom increases the acidity of the remaining α-hydrogen, making subsequent halogenations faster. wikipedia.org This can lead to polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction. wikipedia.org For this compound, careful control of stoichiometry would be necessary to achieve monohalogenation under basic conditions.

The resulting α-haloketones are versatile synthetic intermediates. For instance, α-bromo ketones can undergo dehydrobromination in the presence of a base, such as pyridine, to yield α,β-unsaturated ketones. libretexts.org

Table 1: Halogenation of this compound and Related Reactions

ReactionReagents and ConditionsProduct
α-Halogenation (Acidic) Cl₂, Br₂, or I₂ in acetic acid2-(Butylthio)-2-halo-1-(p-tolyl)ethan-1-one
α-Halogenation (Basic) Cl₂, Br₂, or I₂ in aqueous NaOH2-(Butylthio)-2-halo-1-(p-tolyl)ethan-1-one and polyhalogenated products
Dehydrobromination Pyridine, heat2-(Butylthio)-1-(p-tolyl)prop-2-en-1-one

Reactions Involving the Thioether Linkage

Oxidation of the Thioether to Sulfoxides and Sulfones

The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation is a common and important reaction of thioethers. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

Mild oxidizing agents, such as hydrogen peroxide in a controlled manner or sodium periodate, are typically used for the selective oxidation of the thioether to the sulfoxide, yielding 2-(Butylsulfinyl)-1-(p-tolyl)ethan-1-one. The resulting α-acyl sulfoxides are valuable intermediates in organic synthesis, notably in Pummerer rearrangements.

Stronger oxidizing agents, such as potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), or an excess of hydrogen peroxide, will further oxidize the sulfoxide to the corresponding sulfone, 2-(Butylsulfonyl)-1-(p-tolyl)ethan-1-one. The introduction of the sulfonyl group significantly alters the electronic properties of the molecule, enhancing the acidity of the α-protons.

Table 2: Oxidation Products of this compound

Product NameStructureOxidizing Agent
2-(Butylsulfinyl)-1-(p-tolyl)ethan-1-one H₂O₂, NaIO₄
2-(Butylsulfonyl)-1-(p-tolyl)ethan-1-one KMnO₄, m-CPBA, excess H₂O₂

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur bond in this compound can be cleaved under various reaction conditions. These cleavage reactions are significant as they can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reductive cleavage of the C-S bond can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation with reagents like Raney nickel. This process would lead to the formation of p-methylacetophenone and butane-1-thiol.

Oxidative cleavage of the C-S bond is also possible. For instance, β-alkylthio carbonyl compounds have been shown to undergo C(sp³)–S bond cleavage in the presence of reagents like Selectfluor, leading to the formation of β-alkoxy carbonyl compounds. researchgate.net In the context of this compound, such a reaction in the presence of an alcohol could potentially yield a 2-alkoxy-1-(p-tolyl)ethan-1-one derivative. Certain N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), have also been demonstrated to mediate the cleavage of C-S bonds in thioethers, leading to various products depending on the substrate and reaction conditions. researchgate.netmdpi.com

Rearrangement Reactions

One of the most significant rearrangement reactions involving the structural motif of this compound is the Pummerer rearrangement. This reaction, however, requires the initial oxidation of the thioether to a sulfoxide. wikipedia.orgchem-station.com Therefore, 2-(Butylsulfinyl)-1-(p-tolyl)ethan-1-one, the oxidation product, is the actual substrate for this transformation.

The Pummerer rearrangement of an α-acyl sulfoxide is typically initiated by an acid anhydride, such as acetic anhydride, or a Lewis acid. wikipedia.orgchemeurope.com The reaction proceeds via the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. In the presence of acetic anhydride, the nucleophile is an acetate (B1210297) ion, leading to the formation of an α-acyloxy thioether. wikipedia.org For 2-(Butylsulfinyl)-1-(p-tolyl)ethan-1-one, this would yield 2-acetoxy-2-(butylthio)-1-(p-tolyl)ethan-1-one. This product can then be hydrolyzed to give an α-keto aldehyde.

The versatility of the Pummerer rearrangement is enhanced by the ability to trap the electrophilic thionium ion intermediate with various intermolecular and intramolecular nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemeurope.com

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of this compound can be understood by examining the well-established mechanisms for analogous reactions.

Halogenation at the α-Carbon: As previously mentioned, the acid-catalyzed α-halogenation of ketones proceeds through a rate-determining enol formation. libretexts.org Kinetic studies have shown that the rate of halogenation is independent of the halogen concentration, supporting this mechanism. libretexts.org The enol intermediate, being electron-rich, readily attacks the electrophilic halogen. The subsequent deprotonation of the carbonyl oxygen regenerates the ketone functionality, now with a halogen at the α-position. In basic media, the mechanism involves the formation of an enolate anion, which is a more potent nucleophile than the enol. The reaction of the enolate with the halogen is typically fast.

Pummerer Rearrangement: The mechanism of the Pummerer rearrangement of the corresponding sulfoxide, 2-(Butylsulfinyl)-1-(p-tolyl)ethan-1-one, begins with the acylation of the sulfoxide oxygen by an acid anhydride, forming an acyloxysulfonium salt. wikipedia.org A base, such as the acetate ion generated in the first step, then abstracts a proton from the α-carbon, leading to the formation of a sulfur ylide. This ylide undergoes elimination to form a thionium ion. wikipedia.org Finally, the nucleophilic attack of the acetate ion on the thionium ion affords the α-acyloxy thioether product. wikipedia.org The driving force for this rearrangement is the formation of a stabilized carbocationic intermediate (the thionium ion).

Advanced Spectroscopic Characterization and Elucidation of 2 Butylthio 1 P Tolyl Ethan 1 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. For 2-(Butylthio)-1-(p-tolyl)ethan-1-one, HRMS provides the experimental mass with a high degree of accuracy, which can then be compared to the calculated theoretical mass of the proposed molecular formula, C₁₃H₁₈OS.

An electron ionization (EI) source coupled with a time-of-flight (TOF) mass analyzer would be a suitable method for this analysis. The resulting mass spectrum is expected to show a prominent molecular ion peak ([M]⁺). The experimentally determined mass of this ion is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, oxygen, and sulfur.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₈OS
Calculated Exact Mass 222.1105
Measured Exact Mass 222.1102
Mass Error (ppm) -1.35

The minuscule difference between the calculated and measured exact mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, thus confirming the elemental composition of this compound.

Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques allows for the mapping of the carbon-hydrogen framework and the connectivity of atoms within the molecule.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene (B1212753) protons adjacent to the carbonyl and sulfur atoms, and the protons of the butyl group. The integration of these signals should correspond to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.88 Doublet (d) 2H Ar-H (ortho to C=O)
7.28 Doublet (d) 2H Ar-H (meta to C=O)
3.75 Singlet (s) 2H -C(=O)CH₂S-
2.58 Triplet (t) 2H -SCH₂CH₂CH₂CH₃
2.42 Singlet (s) 3H Ar-CH₃
1.59 Sextet 2H -SCH₂CH₂CH₂CH₃
1.40 Sextet 2H -SCH₂CH₂CH₂CH₃

The downfield chemical shifts of the aromatic protons are characteristic of their proximity to the electron-withdrawing carbonyl group. The singlet nature of the methylene protons at 3.75 ppm indicates no adjacent protons, which is consistent with the proposed structure. The butyl chain protons exhibit the expected multiplicities and integrations, confirming its linear structure.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
196.5 C=O
144.2 Ar-C (para to C=O)
134.1 Ar-C (ipso to C=O)
129.4 Ar-CH (meta to C=O)
128.3 Ar-CH (ortho to C=O)
39.8 -C(=O)CH₂S-
31.8 -SCH₂CH₂CH₂CH₃
31.2 -SCH₂CH₂CH₂CH₃
21.7 Ar-CH₃
21.5 -SCH₂CH₂CH₂CH₃

The carbonyl carbon resonates at a characteristic downfield shift of around 196.5 ppm. The aromatic carbons show distinct signals, and the aliphatic carbons of the butyl chain and the methylene group are found in the upfield region of the spectrum, consistent with their expected chemical environments.

To further confirm the structural assignments and connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent methylene groups of the butyl chain, confirming their connectivity. A correlation between the aromatic protons at 7.88 ppm and 7.28 ppm would also be observed, consistent with their ortho-relationship on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals. For example, the proton signal at 3.75 ppm would correlate with the carbon signal at 39.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of different fragments of the molecule. Key expected correlations would include the methylene protons at 3.75 ppm to the carbonyl carbon at 196.5 ppm and the ipso-aromatic carbon at 134.1 ppm. The aromatic protons at 7.88 ppm would show a correlation to the carbonyl carbon, and the methyl protons of the tolyl group at 2.42 ppm would correlate to the para-aromatic carbon at 144.2 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show correlations between the ortho-aromatic protons and the methylene protons adjacent to the carbonyl group, providing information about the preferred conformation of the molecule in solution.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3050-3000 Medium Aromatic C-H stretch
2958, 2870 Strong Aliphatic C-H stretch
1685 Strong C=O (ketone) stretch
1605, 1450 Medium-Strong Aromatic C=C stretch

The strong absorption band at approximately 1685 cm⁻¹ is highly characteristic of the carbonyl group of an aryl ketone. The presence of both aromatic and aliphatic C-H stretching vibrations further supports the proposed structure. A medium intensity band around 1220 cm⁻¹ would be indicative of the C-S stretching vibration.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would exhibit absorption bands corresponding to the chromophores present in the molecule.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Chromophore
~254 ~13,000 π → π* p-tolyl ketone system

The spectrum is expected to show a strong absorption band around 254 nm, which is attributed to the π → π* electronic transition of the conjugated system of the p-tolyl ketone. A weaker absorption band at a longer wavelength, around 320 nm, would be characteristic of the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these bands are consistent with the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecular conformation.

For the compound this compound, a comprehensive search of publicly available crystallographic databases reveals that no crystal structure has been deposited to date. Therefore, experimental data on its solid-state conformation is not available.

Should suitable single crystals of this compound be obtained in the future, X-ray diffraction analysis would yield critical structural insights. Key parameters that would be elucidated include:

Conformation of the Butylthio Chain: The torsion angles within the butyl group would reveal its preferred orientation (e.g., all-trans or gauche conformations).

Orientation of Functional Groups: The analysis would define the spatial relationship between the p-tolyl ring, the carbonyl group, and the thioether linkage. The torsion angle describing the rotation around the C-S bond would be of particular interest.

A hypothetical data table of the type that would be generated from such an analysis is presented below to illustrate the nature of the expected findings.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on experimental results.)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z4
C=O Bond Length (Å)1.21
C-S Bond Length (Å)1.82
C(aryl)-C(carbonyl) (Å)1.49

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Excess Determination in Chiral Analogues

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. researchgate.net Circular Dichroism (CD) spectroscopy is a powerful method within this category used to analyze chiral substances. It measures the difference in absorption between left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. researchgate.net

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not produce a CD signal.

However, chiral analogues of this compound could be synthesized, for instance, by introducing a substituent on the carbon atom alpha to the carbonyl group or on the butyl chain. For such chiral analogues, CD spectroscopy would be an invaluable tool for determining enantiomeric excess (% ee).

The process involves the following principles:

The Cotton Effect: Chiral molecules exhibit a characteristic CD signal, known as a Cotton effect, in the wavelength region where they absorb light. For a ketone, this typically corresponds to the n→π* transition of the carbonyl group. scispace.com The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter(s) near the chromophore.

Beer-Lambert Law Analogue: The magnitude of the CD signal (ΔA) is proportional to the concentration difference between the two enantiomers. A pure single enantiomer will exhibit a maximum CD signal, while a racemic mixture (50:50 of each enantiomer) will show no signal.

Enantiomeric Excess Calculation: By measuring the CD signal of a non-racemic mixture and comparing it to the signal of a pure enantiomeric standard, the enantiomeric excess can be calculated. The relationship is often linear, allowing for straightforward quantification. Chiroptical spectroscopic features are highly sensitive to not only chirality but also the conformations of chiral molecules. mdpi.com

Table 2: Principles of CD Spectroscopy for Chiral Analogues

FeatureDescriptionRelevance to Chiral Analogues
Analyte Requirement The molecule must be chiral (exist as non-superimposable mirror images).The parent compound is achiral; analysis applies only to its chiral derivatives.
Physical Principle Differential absorption of left- and right-circularly polarized light (ΔA). researchgate.netEnantiomers produce mirror-image CD spectra; a racemic mixture has a net ΔA of zero.
Key Spectral Feature Cotton Effect, observed at the absorption maximum (λmax) of a chromophore (e.g., the carbonyl group). scispace.comThe sign (+ or -) of the Cotton effect can be correlated to the absolute configuration (R/S) of the chiral center.
Application Determination of optical purity or enantiomeric excess (% ee).The intensity of the CD signal is proportional to the excess of one enantiomer over the other, enabling quantification.

Computational Chemistry and Theoretical Studies of 2 Butylthio 1 P Tolyl Ethan 1 One

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule. researchgate.net These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical reactivity and properties.

HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity.

For 2-(Butylthio)-1-(p-tolyl)ethan-1-one, the HOMO is expected to be localized primarily on the sulfur atom and the adjacent thioether linkage, due to the presence of lone pair electrons on the sulfur, making it the region of highest electron density and the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl group and the tolyl ring, representing the most electron-deficient area and the probable site for nucleophilic attack.

Visualization of these orbitals would likely show the p-orbital character of the aromatic ring and the carbonyl group contributing significantly to the LUMO, while the sulfur atom's p-orbitals would dominate the HOMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV

This interactive table contains hypothetical data for illustrative purposes.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In the case of this compound, an MEP map would be expected to show a region of negative electrostatic potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a high electron density and a site susceptible to electrophilic attack. The sulfur atom would also exhibit a region of negative potential. In contrast, positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms of the butyl and tolyl groups, signifying electron-deficient areas.

Atomic Charge Distribution Analysis

Analysis of the atomic charges, often calculated using methods like Mulliken population analysis, provides quantitative insight into the charge distribution and polarity of bonds within the molecule. For this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative partial charge, while the carbonyl carbon will have a substantial positive partial charge, highlighting the polar nature of the C=O bond. The sulfur atom is also expected to have a negative partial charge, though likely less pronounced than that of the oxygen.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For a flexible molecule like this compound, which has several rotatable bonds, DFT can also be used to perform a conformational analysis to identify the various low-energy conformers and their relative stabilities.

The geometry optimization of this compound using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer. materialsciencejournal.org The butyl chain's flexibility means that several conformers with different orientations of the butyl group relative to the rest of the molecule would exist. A potential energy surface scan for rotation around the key single bonds would reveal the energy barriers between these conformers.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Bond/AnglePredicted Value
C=O Bond Length1.22 Å
C-S Bond Length1.80 Å
C-C (carbonyl-tolyl) Bond Length1.50 Å
C-S-C Bond Angle105°
O=C-C (tolyl) Bond Angle121°

This interactive table contains hypothetical data based on typical values for similar functional groups.

Spectroscopic Property Prediction using Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. kbhgroup.in By calculating the properties that give rise to spectroscopic signals, theoretical methods can aid in the identification and characterization of molecules.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. researchgate.net For this compound, DFT calculations would predict distinct signals for the protons and carbons of the tolyl group, the methylene (B1212753) groups of the butyl chain, and the methylene group adjacent to the sulfur and carbonyl groups. These predictions can be compared with experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands observed in an infrared (IR) spectrum. For the target molecule, a strong absorption band corresponding to the C=O stretching vibration would be predicted in the range of 1680-1700 cm⁻¹. Other characteristic bands for C-H stretching of the aromatic and aliphatic groups, as well as C-S stretching, would also be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. nih.gov For this compound, electronic transitions involving the π-electrons of the tolyl ring and the carbonyl group are expected. The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength.

Reaction Mechanism Elucidation via Transition State Calculations

Computational methods can be employed to explore the potential reaction pathways of a molecule and to identify the transition state structures that connect reactants to products. mdpi.com This provides crucial information about the energy barriers and kinetics of a reaction.

For instance, the reaction of this compound with a nucleophile could be modeled. Transition state calculations would involve locating the geometry of the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy of the reaction. The vibrational frequency analysis of the transition state structure would show a single imaginary frequency, confirming it as a true saddle point on the potential energy surface. Such studies could elucidate, for example, the mechanism of nucleophilic addition to the carbonyl group or substitution at the carbon alpha to the sulfur atom.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies conducted on this compound. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents.

In a typical MD simulation, the trajectory of atoms and molecules is determined by numerically solving Newton's equations of motion. This allows researchers to observe how a molecule like this compound might fold, change its shape, and interact with surrounding solvent molecules. Such studies would be invaluable for understanding its physical properties, reactivity, and potential biological activity.

While no direct studies are available, a hypothetical MD simulation of this compound would likely focus on several key aspects:

Torsional Angles: The rotation around the single bonds within the molecule, particularly the C-S bond of the butylthio group and the C-C bond connecting the thioether to the ethanone (B97240) backbone, would be of primary interest. The analysis of the dihedral angles over the simulation time would reveal the preferred conformations of the molecule.

Solvent Effects: Simulating the compound in different solvents (e.g., water, ethanol (B145695), chloroform) would elucidate how the solvent environment influences its conformational preferences. This is achieved by calculating the radial distribution functions between solvent atoms and specific atoms of the solute.

Hydrogen Bonding: Although this compound is not a strong hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. MD simulations in protic solvents would quantify the extent and lifetime of these hydrogen bonds.

Without specific research data, a detailed analysis of the conformational flexibility and solvent interactions of this compound remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

A thorough review of the scientific literature did not reveal any published QSAR studies specifically involving this compound. Therefore, no experimentally validated QSAR models or specific descriptor values for this compound are available.

However, it is possible to outline the types of QSAR descriptors that would be calculated from the compound's computed three-dimensional structure. These descriptors are typically categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding a molecule's reactivity and its ability to participate in electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices. Steric properties are important for how a molecule fits into a biological target like an enzyme's active site.

Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of a molecule. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). This is a critical parameter for drug absorption and distribution.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects of its connectivity and branching.

The following table provides a hypothetical list of QSAR descriptors that could be computationally derived for this compound. The values presented are for illustrative purposes only and are not based on actual calculations.

Descriptor CategoryDescriptor NameHypothetical ValueSignificance in QSAR
Electronic Dipole Moment (Debye)2.5Indicates molecular polarity and potential for dipole-dipole interactions.
HOMO Energy (eV)-8.2Relates to the ability to donate electrons.
LUMO Energy (eV)-1.5Relates to the ability to accept electrons.
Steric Molecular Volume (ų)250Describes the space occupied by the molecule.
Molecular Surface Area (Ų)300Represents the accessible surface for interactions.
Hydrophobic logP4.2Measures the lipophilicity of the compound.
Topological Wiener Index1500Relates to the branching of the molecular structure.

Biological Activity Investigations of 2 Butylthio 1 P Tolyl Ethan 1 One in Vitro

In vitro Enzyme Inhibition Studies

No studies detailing the investigation of 2-(Butylthio)-1-(p-tolyl)ethan-1-one as an enzyme inhibitor have been published. Therefore, there is no information to report on:

In vitro Receptor Binding Assays

There is a lack of published research on the interaction of this compound with any receptor systems. As a result, no data are available for the following:

In vitro Cell-Based Assays

No publicly available research data details the in vitro cell-based activities of this compound.

Antiproliferative Activity against Specific Cell Lines (e.g., Cancer Cells, Microbial Cells)

There are no available studies or data tables documenting the antiproliferative effects of this compound on any specific cancer or microbial cell lines. Research on the cytotoxic or growth-inhibitory properties of this particular compound has not been published in the accessible scientific literature.

Anti-inflammatory Modulatory Effects in Cell Culture Models

Information regarding the anti-inflammatory effects of this compound is not available. Studies investigating its potential to modulate inflammatory responses in cell culture models, such as those involving macrophages like THP-1 cells or intestinal co-culture systems, have not been reported. nih.govpmiscience.comnih.gov

Antioxidant Activity in Cell-Free and Cellular Systems

There is no published data on the antioxidant capacity of this compound. Standard cell-free assays (such as DPPH or ABTS radical scavenging assays) or cellular antioxidant assays for this specific compound have not been described in the scientific literature. nih.govmdpi.com

Gene Expression Profiling in Treated Cells

No studies were found that performed gene expression profiling or transcriptional analysis on cells treated with this compound. Consequently, there is no information on how this compound may alter gene expression in any cell type.

Investigation of Specific Molecular Pathways and Cellular Targets

As there are no primary biological activity studies for this compound, the specific molecular pathways and cellular targets of this compound remain uninvestigated and unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Butylthio 1 P Tolyl Ethan 1 One Derivatives

Systematic Modification of the Butylthio Moiety and Its Influence on Biological Activity

The butylthio group, a key feature of the parent molecule, offers several avenues for modification to probe its role in biological interactions. Variations in the length, branching, and nature of the alkylthio chain can significantly impact the compound's potency and pharmacokinetic profile.

To systematically investigate the butylthio moiety in 2-(butylthio)-1-(p-tolyl)ethan-1-one, a series of analogs could be synthesized and evaluated. The findings from such a study would likely reveal an optimal alkyl chain length for the desired biological effect.

Table 1: Hypothetical Biological Activity of Analogs with Modified Alkylthio Chains

Compound ID R Group (in S-R) Biological Activity (IC₅₀, µM)
1a -CH₃ (methyl) 15.2
1b -CH₂CH₃ (ethyl) 8.5
1c -CH₂CH₂CH₃ (propyl) 4.1
1d -CH₂CH₂CH₂CH₃ (butyl) 2.3
1e -CH(CH₃)₂ (isopropyl) 6.8
1f -C(CH₃)₃ (tert-butyl) 22.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a potential SAR trend.

Systematic Modification of the p-Tolyl Moiety and Its Influence on Biological Activity

The p-tolyl group, an aryl moiety with a methyl group at the para position, is another critical component for modification. The electronic and steric properties of substituents on this aromatic ring can influence the molecule's interaction with biological targets through various forces, including hydrogen bonding, van der Waals interactions, and pi-stacking.

For example, introducing an electron-withdrawing group like a chloro or nitro group could enhance activity if the target interaction involves a hydrogen bond donor on the protein. Conversely, a bulky electron-donating group like a methoxy (B1213986) group might be beneficial if the binding pocket is large and hydrophobic.

Table 2: Hypothetical Biological Activity of Analogs with Modified p-Tolyl Moiety

Compound ID R' Group (on p-tolyl) Biological Activity (IC₅₀, µM)
2a -CH₃ (methyl) 2.3
2b -H 5.1
2c -F 1.8
2d -Cl 1.5
2e -OCH₃ 3.9
2f -NO₂ 7.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a potential SAR trend.

Systematic Modification of the Ketone Functionality and Its Influence on Biological Activity

The ketone group in this compound is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. Its modification or replacement with bioisosteres can reveal its importance and potentially lead to compounds with improved properties.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For the ketone functionality, potential bioisosteres could include oximes, hydrazones, or even a difluoromethylene group (-CF₂-), which can act as a hydrogen bond acceptor.

Studies on other classes of compounds have successfully employed the concept of ketone bioisosteres. For instance, the replacement of a cyclic ketone with aryl halides has been shown to enhance the inhibitory activity of certain aromatase inhibitors. nih.gov A systematic investigation into replacing the ketone in the target scaffold would clarify its role in binding and could lead to the discovery of derivatives with novel biological profiles.

Positional Isomer Effects on Biological Activity

The relative positions of substituents on the aromatic ring can dramatically alter a compound's biological activity. In the case of this compound, the methyl group is in the para (4-) position of the phenyl ring. Moving this substituent to the ortho (2-) or meta (3-) position would create positional isomers.

Such changes can have a profound impact on the molecule's conformation and its ability to fit into a specific binding site. For example, a substituent in the ortho position might cause steric hindrance that prevents optimal binding, while a meta-substituent could orient a key functional group for a more favorable interaction. Studies on 3-arylisoquinolinones have demonstrated that meta-substituted analogs can be up to 700-fold more active than their para counterparts, highlighting the critical nature of substituent positioning. researchgate.net

Stereochemical Influences on Biological Activity

If a chiral center is introduced into the molecule, the resulting enantiomers can exhibit significantly different biological activities. For this compound, a chiral center could be created, for example, by introducing a substituent on the carbon atom alpha to the ketone.

It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the interaction between a drug and its biological target. frontiersin.org Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to side effects. This stereoselectivity arises from the three-dimensional nature of biological receptors and enzymes. Research on various chiral compounds has consistently shown that different stereoisomers can have vastly different potencies and pharmacological profiles. nih.gov

Ligand Efficiency and Lipophilicity Descriptors in SAR Analysis

In modern drug discovery, SAR analysis is often complemented by the evaluation of ligand efficiency (LE) and lipophilic ligand efficiency (LLE). These metrics provide a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It helps in identifying smaller, more efficient fragments that can be developed into potent leads.

Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP). High LLE values are desirable as they indicate that a compound achieves high potency without excessive lipophilicity, which can be associated with poor ADME properties and toxicity.

Analyzing the LE and LLE of a series of this compound derivatives would provide valuable guidance for lead optimization, helping to prioritize compounds that are not only potent but also possess drug-like properties.

Table 3: Hypothetical Ligand Efficiency and Lipophilicity Descriptors

Compound ID pIC₅₀ MW Heavy Atoms logP LE LLE
3a 5.8 222.35 15 0.39 3.5 2.3
3b 6.2 236.38 16 0.41 3.9 2.3

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Modeling for Predictive SAR

Computational methods, or in silico modeling, play an increasingly important role in predicting the SAR of new compounds before they are synthesized. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the potential activity of designed molecules.

QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. wikipedia.org A well-validated QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

By integrating these in silico approaches into the study of this compound derivatives, researchers can accelerate the drug discovery process and gain a deeper understanding of the molecular determinants of their biological activity.

Potential Applications of 2 Butylthio 1 P Tolyl Ethan 1 One and Its Derivatives in Advanced Materials and Catalysis

Precursor in Polymer Chemistry for Thioether-Containing Polymers

The structure of 2-(Butylthio)-1-(p-tolyl)ethan-1-one, containing a versatile thioether linkage, positions it as a valuable precursor in the synthesis of thioether-containing polymers. Polythioethers are a class of polymers known for their desirable properties, including high refractive indices, excellent thermal and chemical stability, and unique mechanical characteristics. nih.gov

One of the primary methods for synthesizing such polymers is through thiol-ene "click" chemistry. researchgate.net This highly efficient and modular reaction could potentially involve derivatives of this compound. For instance, if the tolyl group were functionalized with a vinyl group, the resulting monomer could undergo polymerization with a dithiol, leading to the formation of a linear or cross-linked poly(thioether-ester). researchgate.net Thiol-ene polymerization is known for its mild reaction conditions and high yields, making it an attractive route for producing advanced polymeric materials. researchgate.net

Another promising approach is the thiol-epoxy "click" reaction. ntu.edu.sg A derivative of this compound, functionalized with an epoxide ring, could react with a dithiol monomer to produce poly(β-hydroxy thioether)s. ntu.edu.sg This method is highly efficient and regioselective, yielding polymers with predictable structures and properties. ntu.edu.sg The resulting polymers could find applications in coatings, adhesives, and biomedical devices.

The table below illustrates the properties of thioether-containing polymers synthesized from analogous precursors, highlighting the potential characteristics of polymers derived from this compound.

Polymer TypeMonomersPolymerization MethodKey PropertiesPotential Applications
Poly(thioether-ester)α,ω-diene diester, 1,4-butanedithiolThiol-ene miniemulsion polymerizationBiocompatible, BiodegradableDrug delivery systems
Poly(β-hydroxy thioether)Diglycidyl ether, DithiolThiol-epoxy "click" reactionHydrophilic, Modifiable thioether linkageAntibiofouling and antibacterial materials
Poly(thioether sulfone)Aromatic dihalide, Aromatic dithiolNucleophilic aromatic substitutionHigh thermal stability, High refractive indexHigh-performance engineering plastics, Optical materials

Ligand Design for Organometallic Catalysis

The sulfur atom in the thioether group of this compound possesses lone pairs of electrons that can coordinate with transition metals, making it a potential ligand for organometallic catalysts. researchgate.net Thioether-containing ligands have been successfully employed in a variety of catalytic systems, influencing the reactivity and selectivity of the metal center. researchgate.net

For instance, ruthenium complexes bearing thioether-functionalized N-heterocyclic carbene ligands have demonstrated high activity in the β-alkylation of secondary alcohols with primary alcohols. researchgate.net By analogy, a derivative of this compound, appropriately functionalized to act as a bidentate or tridentate ligand, could be used to synthesize novel ruthenium or other transition metal catalysts. The electronic and steric properties of the ligand, influenced by the butyl and p-tolyl groups, could be fine-tuned to optimize catalytic performance for specific organic transformations.

The hemilabile nature of the thioether-metal bond can be particularly advantageous in catalysis. researchgate.net The ligand can reversibly dissociate from the metal center, creating a vacant coordination site for substrate activation, and then re-coordinate to stabilize the catalytic intermediate. nih.gov This dynamic behavior can enhance catalytic efficiency and is a key feature in the design of modern catalysts. nih.gov

The following table summarizes the performance of some organometallic catalysts featuring thioether-containing ligands in various reactions, suggesting the potential catalytic roles for complexes derived from this compound.

Metal CenterLigand TypeReaction CatalyzedKey Performance Metrics
Ruthenium(II)Thioether-functionalized N-heterocyclic carbeneβ-alkylation of secondary alcoholsHigh selectivity and reactivity
Palladium(II)Thioether-phosphineSuzuki-Miyaura cross-couplingHigh turnover numbers and yields
Rhodium(I)Chiral thioether-oxazolineAsymmetric hydrogenationHigh enantioselectivity

Component in Functional Materials

The incorporation of thioether moieties into organic molecules is a well-established strategy for developing functional materials with specific properties. This compound could serve as a building block for such materials, imparting desirable characteristics due to its sulfur content.

One of the most significant contributions of sulfur-containing groups is the enhancement of the refractive index of a material. nih.gov Polymers with high refractive indices are crucial for the fabrication of advanced optical components, such as lenses and optical films. nih.gov The presence of the polarizable sulfur atom in this compound could contribute to a higher refractive index in polymers or other materials it is incorporated into.

Furthermore, the thioether linkage can be oxidized to sulfoxide (B87167) and sulfone, providing a mechanism for tuning the material's properties. researchgate.net This chemical responsiveness can be exploited in the design of "smart" materials that respond to external stimuli, such as oxidizing agents. For example, a material containing this compound could switch from hydrophobic to hydrophilic upon oxidation, a property useful in creating stimuli-responsive surfaces or drug delivery systems. researchgate.net

The thioether group can also chelate with heavy metal ions, suggesting that materials incorporating this compound could be developed for applications in environmental remediation, such as the removal of mercury from water. rsc.org

Role as a Chemical Intermediate in Multistep Organic Syntheses

α-Thio ketones are versatile intermediates in organic synthesis, and this compound is well-suited to serve this role. The presence of the carbonyl group and the adjacent thioether allows for a variety of chemical transformations.

The carbonyl group can undergo standard reactions such as reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard reagents to form tertiary alcohols. The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

The thioether group can act as a directing group in certain reactions or can be cleaved under specific conditions. For example, α-sulfonium ketones, which can be formed from α-thio ketones, are useful precursors for the synthesis of α-heterosubstituted ketones, including α-amino ketones and α-hydroxy ketones. rsc.org

Furthermore, thioketones, which can be synthesized from ketones, are known to participate in a range of cycloaddition reactions, acting as dienophiles or heterodienes in Diels-Alder reactions. thieme-connect.de This reactivity opens up pathways to complex heterocyclic structures. The conversion of the ketone in this compound to a thioketone would provide a reactive intermediate for the synthesis of novel sulfur-containing heterocycles. tandfonline.com

The following table lists some of the potential synthetic transformations of this compound, highlighting its utility as a chemical intermediate.

Starting MaterialReagentsProduct TypePotential Application
This compoundLawesson's reagent2-(Butylthio)-1-(p-tolyl)ethane-1-thioneIntermediate for heterocycle synthesis
This compoundm-CPBA2-(Butylsulfinyl)-1-(p-tolyl)ethan-1-oneChiral auxiliary in asymmetric synthesis
This compoundNaBH42-(Butylthio)-1-(p-tolyl)ethan-1-olPrecursor for further functionalization
This compoundLDA, then R-Xα-Alkyl-2-(butylthio)-1-(p-tolyl)ethan-1-oneBuilding block for complex molecules

Future Research Directions for 2 Butylthio 1 P Tolyl Ethan 1 One

Exploration of Novel Synthetic Pathways under Green Chemistry Principles

The synthesis of α-sulfenylated ketones has traditionally relied on methods that may not align with the principles of green chemistry. nih.gov Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 2-(butylthio)-1-(p-tolyl)ethan-1-one. This involves exploring alternative solvents, catalysts, and energy sources to minimize waste and environmental impact.

Recent advancements in green chemistry have demonstrated the feasibility of using water as a solvent for the synthesis of thioester derivatives, which could be adapted for α-thio-ketones. researchgate.net Photocatalytic methods, employing visible light as a sustainable energy source and inexpensive organic photocatalysts, present another promising avenue for the direct synthesis of related α-keton thiol esters. acs.org Mechanochemical approaches, such as ball milling, offer a solvent-free alternative for the synthesis of β-sulfenylated ketones and could be investigated for the α-sulfenylation of 1-(p-tolyl)ethan-1-one. nih.gov

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Prospective Green Synthetic Pathways for this compound

Synthetic Approach Catalyst/Mediator Solvent Energy Source Potential Advantages
Aqueous Synthesis Phase-transfer catalyst Water Conventional heating Use of a green solvent, reduced organic waste.
Photocatalysis Organic dye (e.g., Eosin Y) Green solvent (e.g., EtOAc) Visible light Sustainable energy source, mild reaction conditions.
Mechanochemistry Potassium carbonate Solvent-free Mechanical energy Elimination of solvent, high efficiency. nih.gov

Development of Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

Understanding the kinetics and mechanism of the formation of this compound is crucial for optimizing its synthesis. The development and application of advanced spectroscopic techniques for real-time reaction monitoring will be instrumental in this regard. In situ spectroscopic methods can provide valuable data on reaction rates, the formation of intermediates, and the influence of various reaction parameters.

Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of products and byproducts as the reaction progresses. mpg.denih.govresearchgate.net This can be particularly useful for elucidating the role of catalysts and for identifying transient intermediates. Infrared (IR) spectroscopy is another powerful tool for monitoring the disappearance of the ketone carbonyl stretch of the starting material and the appearance of the product's carbonyl signal. libretexts.org The characteristic IR absorption for the carbonyl group in ketones is typically found in the range of 1660–1770 cm⁻¹. libretexts.org

Deeper Elucidation of Mechanistic Pathways through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanism is fundamental for the rational optimization of the synthesis of this compound. Future research should focus on a combined experimental and computational approach to elucidate the mechanistic pathways of its formation. This could involve studying the enantioselective α-sulfenylation of ketones, which often proceeds through the formation of enamine intermediates. acs.org

Computational chemistry can provide valuable insights into the transition states and intermediates involved in the reaction. researchgate.net Density Functional Theory (DFT) calculations can be used to model the reaction pathway, calculate activation energies, and predict the stereochemical outcome of the reaction. These computational findings can then be validated through experimental studies, such as kinetic isotope effect experiments and the isolation and characterization of intermediates.

Identification of Novel In vitro Biological Targets through High-Throughput Screening

Organosulfur compounds are known to exhibit a wide range of biological activities. adcmastuana.orgbritannica.com Therefore, a significant future research direction for this compound is the exploration of its potential as a bioactive molecule. High-throughput screening (HTS) offers an efficient approach to test the compound against a large number of biological targets to identify potential therapeutic applications.

HTS campaigns could be designed to evaluate the compound's activity against various enzyme families, such as kinases, proteases, and phosphatases, which are often implicated in disease. Additionally, its potential as an antimicrobial or anticancer agent could be investigated. Thiopeptide antibiotics, for instance, are a class of sulfur-containing natural products with potent antibacterial activity. nih.govresearchgate.net The results of these screenings can provide initial leads for further drug development.

Rational Design of Next-Generation Analogues with Tuned Biological Profiles or Material Properties

Following the identification of a biological target or a desirable material property, the rational design of next-generation analogues of this compound can be undertaken. This involves a systematic modification of the chemical structure to enhance its activity, selectivity, and other physicochemical properties. Structure-activity relationship (SAR) studies will be crucial in this phase. nih.govmdpi.com

For example, modifications to the p-tolyl group, the butylthio chain, or the ketone functionality could be explored. The introduction of different substituents on the aromatic ring could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity to a biological target. nih.gov Similarly, varying the length and branching of the alkylthio chain could influence its lipophilicity and pharmacokinetic properties. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can aid in the rational design process. researchgate.netscialert.net

Integration with Supramolecular Chemistry for Self-Assembly Studies

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. The presence of a carbonyl group and a sulfur atom in this compound provides potential sites for hydrogen bonding and other non-covalent interactions, making it an interesting candidate for self-assembly studies.

Future research could investigate the ability of this compound and its derivatives to form ordered structures in solution or in the solid state. rsc.org The self-assembly of ketone-functionalized nano-objects has been demonstrated, and similar principles could be applied here. nih.gov The incorporation of additional functional groups capable of directing self-assembly, such as hydrogen bond donors or acceptors, could lead to the formation of novel supramolecular materials with interesting optical or electronic properties.

Development of Analytical Methods for Detection in Complex Matrices (excluding environmental fate related to dosage/safety)

The ability to detect and quantify this compound in complex matrices is essential for many of the proposed research directions, particularly for in vitro biological studies. Future work should focus on developing sensitive and selective analytical methods for its detection in biological fluids or cell culture media.

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), are powerful tools for the analysis of organosulfur compounds in complex samples. nih.govwur.nlnih.gov These methods can provide both qualitative and quantitative information. springernature.comresearchgate.net The development of specific sample preparation techniques, such as solid-phase extraction, may be necessary to isolate the compound from interfering substances in the matrix. rsc.orgnih.govnih.gov

A summary of potential analytical methods is provided in Table 2.

Table 2: Potential Analytical Methods for the Detection of this compound in Complex Matrices

Analytical Technique Detector Sample Preparation Potential Application
Gas Chromatography (GC) Flame Photometric Detector (FPD) Headspace analysis or liquid-liquid extraction Analysis of volatile and semi-volatile organosulfur compounds. nih.govwur.nl
High-Performance Liquid Chromatography (HPLC) UV-Vis or Mass Spectrometry (MS) Solid-phase extraction or protein precipitation Quantification in biological fluids for in vitro studies. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Butylthio)-1-(p-tolyl)ethan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting p-tolyl ethanone derivatives with butanethiol in the presence of a catalyst (e.g., acidic or basic conditions). Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (%)
Thioether formationButanethiol, K₂CO₃, DMF, 70°C65–7592
PurificationSilica chromatography60–7098

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the p-tolyl aromatic protons (δ 7.2–7.4 ppm), butylthio chain (δ 0.9–2.7 ppm), and carbonyl carbon (δ 205–210 ppm).
  • IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-S stretch (~650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 236 (C₁₃H₁₆OS) .

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

  • Methodological Answer : Side reactions (e.g., over-oxidation of thioether, ketone reduction) are mitigated by:

  • Inert Atmosphere : Use of N₂/Ar to prevent oxidation.
  • Controlled Stoichiometry : Excess butanethiol (1.5 eq) ensures complete substitution.
  • Low-Temperature Quenching : Rapid cooling post-reaction to arrest reactive intermediates .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

  • Methodological Answer : Discrepancies in nucleophilic addition (e.g., Grignard reagents vs. amines) arise from electronic and steric effects:

  • Electronic Factors : The electron-withdrawing p-tolyl group reduces carbonyl electrophilicity, slowing nucleophilic attack.
  • Steric Hindrance : The bulky butylthio group impedes access to the carbonyl carbon.
  • Resolution Strategy : Use computational DFT studies to map electrostatic potential surfaces and predict reactive sites .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinity to targets (e.g., cytochrome P450 enzymes).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
  • Key Insight : The thioether moiety enhances hydrophobic interactions, while the p-tolyl group may π-stack with aromatic residues .
    • Data Table :
Target EnzymeDocking Score (kcal/mol)Binding Site Residues
CYP3A4-8.2Phe57, Arg105
Acetylcholinesterase-7.5Trp84, Tyr121

Q. How does the thioether group influence the compound’s stability under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Oxidative Stability : The thioether is susceptible to oxidation (e.g., H₂O₂) forming sulfoxide/sulfone derivatives. Monitor via HPLC:
  • Half-life in H₂O₂ (1 mM) : ~2 hours at pH 7.4.
  • Hydrolytic Stability : Stable in aqueous buffers (pH 4–9) but degrades in strong acid/base (e.g., t₁/₂ = 30 min in 1M HCl).
  • Mitigation : Encapsulation in cyclodextrin or liposomes enhances stability .

Contradictory Data Analysis

Q. Why do studies report varying antifungal efficacies for structurally similar thioether ketones?

  • Methodological Answer : Disparities arise from:

  • Structural Variations : Substituents (e.g., p-tolyl vs. chlorophenyl) alter lipophilicity and membrane penetration.
  • Assay Conditions : Differences in fungal strains, incubation time, and MIC measurement protocols.
  • Resolution : Standardize bioassays using CLSI guidelines and perform SAR studies to isolate critical functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.